6,7-dimethoxy-2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,2,3,4-tetrahydroisoquinoline
Description
6,7-Dimethoxy-2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound featuring a tetrahydroisoquinoline core fused with a triazolo-pyridazine moiety.
Properties
IUPAC Name |
6,7-dimethoxy-2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O2/c1-26-12-7-10-5-6-24(9-11(10)8-13(12)27-2)15-4-3-14-21-22-16(17(18,19)20)25(14)23-15/h3-4,7-8H,5-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRUWRCKZRYCAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NN4C(=NN=C4C(F)(F)F)C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6,7-dimethoxy-2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings based on diverse sources.
Anti-inflammatory Effects
Compounds containing the triazole moiety have been reported to exhibit anti-inflammatory properties. In particular, structure-activity relationship studies indicate that modifications at specific positions on the triazole ring can enhance anti-inflammatory activity . This suggests that this compound may also possess similar properties.
Kinase Inhibition
The compound's structural features may allow it to act as a selective inhibitor of certain kinases. For example, imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of IKKbeta and p38 MAP kinase. These kinases play critical roles in inflammatory responses and cellular signaling pathways . The trifluoromethyl group in the target compound could enhance its binding affinity to these targets.
Anticancer Potential
There is emerging evidence that triazole-containing compounds can exhibit anticancer activities. The inhibition of specific signaling pathways involved in cancer progression has been observed with related structures. Further research into the biological activity of this compound could elucidate its potential as an anticancer agent.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves cyclization reactions under acidic conditions. The preparation method aims to achieve high purity and yield by optimizing reaction conditions such as temperature and solvent choice .
Table: Comparison of Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Imidazo[1,2-b]pyridazine | IKKbeta Inhibition | Kinase inhibition |
| Triazolo[4,3-a]pyrazine | Antibacterial | DNA gyrase inhibition |
| 6-Methoxy-1H-pyrazole | Anti-inflammatory | Cytokine modulation |
Study on Triazole Derivatives
A study focused on imidazo[1,2-b]pyridazine derivatives demonstrated their effectiveness as IKKbeta inhibitors with significant selectivity against other kinases. The structure-activity relationship revealed that modifications at key positions could enhance inhibitory potency against inflammatory pathways .
Research on Antimicrobial Activity
Another investigation into various triazole derivatives highlighted their ability to inhibit bacterial growth significantly. Compounds similar to this compound were tested against common pathogens and showed promising results in vitro .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Research
Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. The incorporation of the triazole moiety in this compound enhances its biological activity against various cancer cell lines. For instance, research has shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells through multiple pathways including cell cycle arrest and modulation of apoptosis-related proteins .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Isoquinolines are known for their role in neuropharmacology. Preliminary studies have indicated that compounds with similar structures can protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .
Material Science Applications
Polymer Chemistry
6,7-Dimethoxy-2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,2,3,4-tetrahydroisoquinoline can be utilized as a building block in the synthesis of advanced polymers. Its trifluoromethyl group can impart unique thermal and mechanical properties to polymeric materials. This characteristic is particularly valuable in the development of high-performance plastics that require enhanced durability and resistance to solvents .
Agricultural Chemistry Applications
Pesticide Development
The compound's triazole component is significant in agricultural applications as it can be modified to develop new fungicides. Research on related triazole compounds has demonstrated their efficacy against a range of fungal pathogens affecting crops. The introduction of the trifluoromethyl group may enhance the bioactivity and selectivity of these compounds towards specific pathogens while minimizing toxicity to non-target organisms .
Case Studies
Comparison with Similar Compounds
Tetrahydroisoquinoline vs. Tetrahydroimidazo-Pyridine
The target compound’s tetrahydroisoquinoline core differs from the tetrahydroimidazo[1,2-a]pyridine system in diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (). While both systems are bicyclic and partially saturated, the tetrahydroisoquinoline scaffold is a benzannulated isoquinoline, offering a larger aromatic surface for π-π interactions. The latter compound’s 4-nitrophenyl and cyano groups further modulate electronic properties compared to the target’s methoxy and trifluoromethyl substituents .
Triazolo-Pyridazine vs. Triazolo-Thiadiazole
The triazolo-pyridazine group in the target compound contrasts with the 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (), which feature a triazolo-thiadiazole core fused with pyrazole. Both systems exhibit structural versatility for targeting enzymes, as seen in the molecular docking studies of triazolo-thiadiazoles against fungal 14-α-demethylase .
Substituent Effects
Electron-Donating vs. Electron-Withdrawing Groups
- 3-Trifluoromethyl (Target) vs. 4-Nitrophenyl (): The CF₃ group is strongly electron-withdrawing, while the nitro group in ’s compound introduces resonance effects. These differences may alter binding affinities in biological targets.
- Pyrazole vs. Methoxy (): The pyrazole substituent in ’s compounds offers additional hydrogen-bonding sites compared to the methoxy groups in the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
